molecular formula C13H15BrN2O2 B2405083 4-Bromo-N-(cyanomethyl)-2-methoxy-N-propylbenzamide CAS No. 1436350-10-5

4-Bromo-N-(cyanomethyl)-2-methoxy-N-propylbenzamide

Cat. No. B2405083
CAS RN: 1436350-10-5
M. Wt: 311.179
InChI Key: OJHIUWBRBZCQAL-UHFFFAOYSA-N
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Description

4-Bromo-N-(cyanomethyl)-2-methoxy-N-propylbenzamide, also known as BAY 38-7271, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It belongs to the class of compounds known as cannabinoid receptor agonists and has been found to exhibit high affinity and selectivity for the CB1 receptor.

Mechanism of Action

4-Bromo-N-(cyanomethyl)-2-methoxy-N-propylbenzamide 38-7271 acts as a selective agonist for the CB1 receptor, which is primarily found in the central nervous system. Activation of this receptor leads to the modulation of various neurotransmitter systems, including dopamine, serotonin, and GABA. This results in the regulation of various physiological processes such as appetite, pain perception, and mood.
Biochemical and Physiological Effects:
4-Bromo-N-(cyanomethyl)-2-methoxy-N-propylbenzamide 38-7271 has been found to have several biochemical and physiological effects. It has been shown to increase dopamine release in the striatum, which is involved in the regulation of movement and reward. It has also been found to reduce glutamate release in the hippocampus, which is involved in learning and memory. In addition, it has been shown to reduce inflammation and oxidative stress in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

4-Bromo-N-(cyanomethyl)-2-methoxy-N-propylbenzamide 38-7271 has several advantages for use in lab experiments. It exhibits high affinity and selectivity for the CB1 receptor, making it a useful tool for studying the effects of CB1 receptor activation. It also has a long half-life, allowing for prolonged exposure in experiments. However, its use is limited by its potential toxicity and the need for specialized equipment and facilities for its handling.

Future Directions

There are several future directions for research on 4-Bromo-N-(cyanomethyl)-2-methoxy-N-propylbenzamide 38-7271. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. Another area of interest is its potential as an anti-inflammatory agent in various diseases. Additionally, further research is needed to determine the safety and efficacy of 4-Bromo-N-(cyanomethyl)-2-methoxy-N-propylbenzamide 38-7271 in humans.

Synthesis Methods

The synthesis of 4-Bromo-N-(cyanomethyl)-2-methoxy-N-propylbenzamide 38-7271 involves the reaction of 4-bromo-2-methoxybenzoic acid with propylamine to form the corresponding amide. The amide is then reacted with cyanomethyl bromide to yield the final product.

Scientific Research Applications

4-Bromo-N-(cyanomethyl)-2-methoxy-N-propylbenzamide 38-7271 has been extensively studied for its potential therapeutic applications in various fields such as neurology, psychiatry, and oncology. In neurology, it has been found to exhibit neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. In psychiatry, it has been shown to reduce anxiety and depression-like behaviors in animal models. In oncology, it has been investigated for its potential to inhibit the growth of cancer cells.

properties

IUPAC Name

4-bromo-N-(cyanomethyl)-2-methoxy-N-propylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2O2/c1-3-7-16(8-6-15)13(17)11-5-4-10(14)9-12(11)18-2/h4-5,9H,3,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJHIUWBRBZCQAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC#N)C(=O)C1=C(C=C(C=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-N-(cyanomethyl)-2-methoxy-N-propylbenzamide

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